2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate
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Overview
Description
2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a hydrazono group, and a bromobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate typically involves multiple steps The initial step often includes the formation of the hydrazono group through the reaction of a hydrazine derivative with an aldehyde or ketoneThe final step involves the esterification of the resulting compound with 3-bromobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The hydrazono group can be reduced to form a hydrazine derivative.
Substitution: The bromobenzoate moiety can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the hydrazono group can produce a hydrazine derivative .
Scientific Research Applications
2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the bromobenzoate moiety can interact with hydrophobic pockets in enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-((E)-{[(2-naphthyloxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 2-methoxy-4-((E)-{[(2-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
Properties
Molecular Formula |
C24H21BrN2O5 |
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Molecular Weight |
497.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-16-6-9-20(10-7-16)31-15-23(28)27-26-14-17-8-11-21(22(12-17)30-2)32-24(29)18-4-3-5-19(25)13-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
FHRHGMHEYHIQEZ-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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